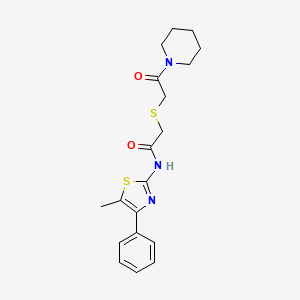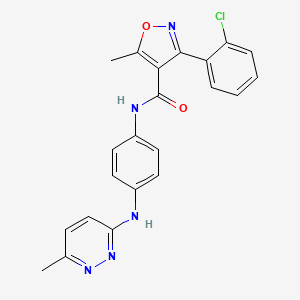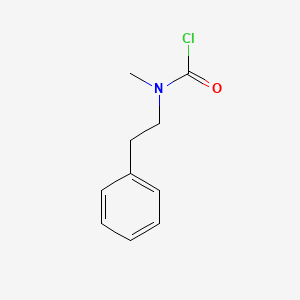
Methyl(phenethyl)carbamic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenethyl)carbamic chloride, also known as N-methyl-N-(2-phenylethyl)carbamoyl chloride, is an organic compound with the molecular formula C10H12ClNO. This compound is a derivative of carbamic acid and is characterized by the presence of a carbamoyl chloride functional group attached to a phenethyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(phenethyl)carbamic chloride can be synthesized through the reaction of phenethylamine with methyl chloroformate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride group. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{OCOCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{CH}_3)\text{COCl} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where phenethylamine and methyl chloroformate are reacted under controlled conditions. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl(phenethyl)carbamic chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carbamic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under anhydrous conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous solvents such as ether.
Major Products Formed
Nucleophilic substitution: Substituted carbamates or ureas.
Hydrolysis: Carbamic acid and hydrochloric acid.
Reduction: Corresponding amine.
Scientific Research Applications
Methyl(phenethyl)carbamic chloride has several applications in scientific research, including:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicinal chemistry: Utilized in the development of potential drug candidates, particularly in the synthesis of carbamate-based inhibitors.
Industrial applications: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl(phenethyl)carbamic chloride involves the reactivity of the carbamoyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methyl(phenethyl)carbamic chloride can be compared with other carbamoyl chlorides, such as:
Methylaminoformyl chloride: Similar in structure but lacks the phenethyl group, leading to different reactivity and applications.
N-methylcarbamoyl chloride: Another related compound with different substituents, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its phenethyl group, which imparts specific properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
N-methyl-N-(2-phenylethyl)carbamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(10(11)13)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBNTEGGAZAVNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2394427.png)

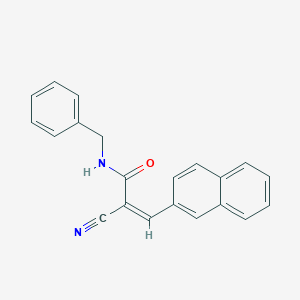
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)
![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)
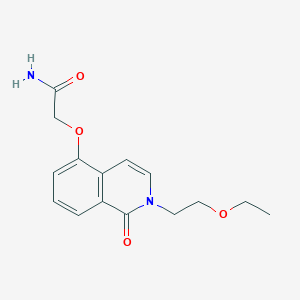
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2394437.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)
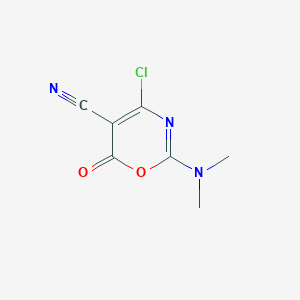
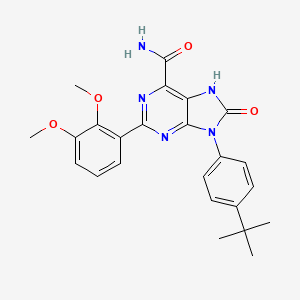
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2394445.png)
